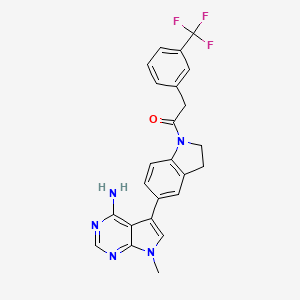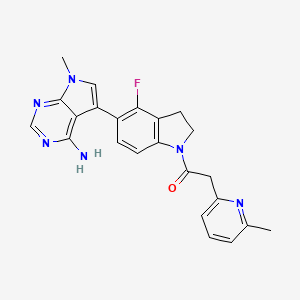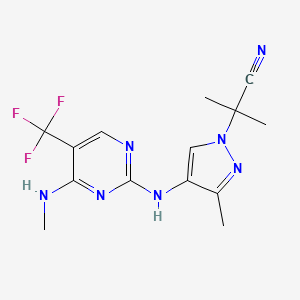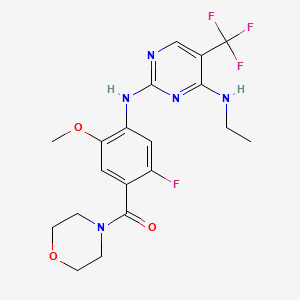
BRD4770
Vue d'ensemble
Description
2-benzamido-1-(3-phenylpropyl)-5-benzimidazolecarboxylic acid methyl ester is a member of benzimidazoles.
Applications De Recherche Scientifique
Inhibition de la ferroptose dans le traitement de la dissection aortique
BRD4770 a été identifié comme un nouvel inhibiteur de la ferroptose {svg_1}. La ferroptose est un type de mort cellulaire provoquée par une accumulation excessive de peroxydation lipidique {svg_2}. Dans le contexte de la dissection aortique (DA), une maladie caractérisée par une perte de cellules musculaires lisses (CML), this compound a montré des effets protecteurs {svg_3}. Il a été constaté qu'il inhibait la ferroptose induite par la privation de cystéine, l'érastine cétone imidazole ou le RSL3 dans les CML {svg_4}. Cela suggère que this compound pourrait être une approche thérapeutique potentielle pour cibler la ferroptose des CML dans la DA {svg_5}.
Réactivation des voies de la ferroptose
This compound a été trouvé pour réactiver les voies classiques de la ferroptose, System Xc - -GPX4, FSP1-CoQ 10 et GCH1-BH 4, qui étaient inhibées par les inducteurs de la ferroptose {svg_6}. Cette réactivation est réalisée par this compound via l'inhibition de l'histone H3 méthylée mono-, di- et tri- à la lysine 9 (H3K9me1/2/3) {svg_7}.
Régulation de la réponse inflammatoire
L'analyse de séquençage de l'ARN a révélé une régulation positive par rétroaction entre la ferroptose et la réponse inflammatoire {svg_8}. This compound peut inverser les effets de l'activation de l'inflammation sur la ferroptose {svg_9}. Cela suggère que this compound pourrait être utilisé pour réguler les réponses inflammatoires dans le contexte de maladies où l'inflammation et la ferroptose sont impliquées {svg_10}.
Réduction de la dilatation aortique
Le traitement par this compound a montré qu'il atténuait la dilatation aortique dans un modèle murin de DA induite par le monofumarate de β-aminopropionitrile {svg_11}. Cela suggère que this compound pourrait être utilisé dans le traitement des affections impliquant une dilatation aortique {svg_12}.
Diminution de la morbidité et de la mortalité
Dans le même modèle murin de DA, le traitement par this compound a diminué la morbidité et la mortalité {svg_13}. Cela indique que this compound pourrait potentiellement améliorer les résultats pour les patients atteints de maladies impliquant la ferroptose {svg_14}.
Activité antioxydante et effets antibactériens
This compound s'est avéré augmenter l'activité antioxydante et inhiber Staphylococcus aureus et Staphylococcus aureus résistant à la méthicilline (SARM) dans les cultures traitées avec une concentration de 100 nM du composé {svg_15}. Cela suggère des applications potentielles de this compound dans le traitement des infections bactériennes et des affections nécessitant une activité antioxydante {svg_16}.
Mécanisme D'action
Target of Action
BRD4770, also known as Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate, primarily targets the histone methyltransferase G9a . G9a, also known as EHMT2, is a key enzyme involved in the methylation of lysine 9 on histone H3 (H3K9) . This methylation is associated with transcriptional silencing, including the aberrant silencing of tumor-suppressor genes in cancer cells . In addition to G9a, this compound also targets SUV39H2, another histone methyltransferase .
Mode of Action
This compound acts as an inhibitor of G9a, reducing di- and trimethylation levels of H3K9 . It achieves this by mimicking S-adenosyl methionine (SAM), a cofactor in the methylation reaction catalyzed by histone lysine methyltransferases (HMTases or KMTs) . This compound also inhibits SUV39H2, leading to a blockage in the G2/M phase in vascular smooth muscle cells (VSMCs), thereby inhibiting their growth .
Biochemical Pathways
This compound affects several biochemical pathways. It reactivates the classic ferroptosis pathways, System Xc - -GPX4, FSP1-CoQ 10, and GCH1-BH 4, which are inhibited by ferroptosis inducers . Ferroptosis is a novel iron-dependent regulated cell death driven by excessive lipid peroxidation accumulation . This compound also activates the ataxia telangiectasia mutated (ATM) pathway .
Result of Action
This compound has been found to induce cell senescence . It inhibits both anchorage-dependent and -independent cell proliferation . In the context of aortic dissection, this compound functions as a novel ferroptosis inhibitor, protecting against aortic dissection by inhibiting the inflammatory response, lipid peroxidation, and ferroptosis .
Action Environment
It is known that this compound has a protective effect on cystine deprivation-, imidazole ketone erastin- or rsl3-induced ferroptosis of smcs
Analyse Biochimique
Biochemical Properties
BRD4770 has been shown to interact with a variety of enzymes and proteins. It is known to reduce di- and trimethylation of lysine 9 on histone H3 (H3K9) with an EC50 of 5 µM . It has less or little effect toward H3K27me3, H3K36me3, H3K4me3, and H3K79me3 .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It can activate the ataxia telangiectasia mutated (ATM) pathway and induce cell senescence . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its role as a histone methyltransferase G9a inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWYCMPZXDHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374601-40-7 | |
| Record name | 1374601-40-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















